3-(2-Chlorophenyl)-2-propynoic acid
Description
3-(2-Chlorophenyl)-2-propynoic acid is a chemical compound with the molecular formula C9H9ClO2 . It has an average mass of 184.620 Da and a monoisotopic mass of 184.029114 Da .
Molecular Structure Analysis
The molecular structure of 3-(2-Chlorophenyl)-2-propynoic acid consists of a propynoic acid group attached to a 2-chlorophenyl group . The exact 3D structure is not provided in the search results.Scientific Research Applications
Environmental Impact and Degradation
Aquatic Environment Contamination Chlorophenols, including compounds related to 3-(2-Chlorophenyl)-2-propynoic acid, have been assessed for their impact on the aquatic environment. They are known to exert moderate toxic effects on mammalian and aquatic life, with long-term exposure posing considerable toxicity to fish. These compounds generally have low persistence when biodegrading microflora is present, although environmental conditions can lead to moderate to high persistence, particularly for compounds like 3-chlorophenol. Bioaccumulation is expected to be low, but their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).
Photocatalytic Degradation Studies on photocatalytic degradation involving TiO2 doped with transition metals have shown effective degradation of chlorophenols under visible light, indicating a potential environmental application for remediating contaminated water sources. The efficiency of this process is influenced by various operational parameters, offering insights into the optimization of degradation processes for chlorophenols (Lin et al., 2021).
Biochemical and Pharmacological Effects
Phenolic Acids’ Biological Activities Chlorogenic Acid (CGA), another phenolic acid, showcases a broad spectrum of biological and pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Although not directly related to 3-(2-Chlorophenyl)-2-propynoic acid, the study highlights the significant potential of phenolic compounds in various therapeutic roles, suggesting a potential area of exploration for chlorophenyl derivatives (Naveed et al., 2018).
Dechlorination and Remediation Strategies
Zero Valent Iron and Bimetals for Dechlorination Research into the dechlorination of chlorophenols using zero valent iron (ZVI) and bimetallic systems has shown promise for efficiently removing these contaminants from the environment. The formation of iron oxides on the ZVI surface plays a significant role in this process, with certain oxides facilitating dechlorination while others inhibit it. This provides a foundation for developing effective remediation strategies for chlorophenol-contaminated sites (Gunawardana, Singhal, & Swedlund, 2011).
properties
IUPAC Name |
3-(2-chlorophenyl)prop-2-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEUUQMXXWFQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179397 | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3461 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-(2-Chlorophenyl)-2-propynoic acid | |
Color/Form |
CRYSTALS FROM 50% ACETIC ACID & BENZENE | |
CAS RN |
24654-08-8 | |
Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024654088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Chlorophenylpropiolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82W6J4561B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
132.7-133.8 °C | |
Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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